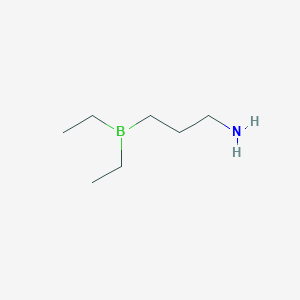
3-(Diethylboranyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylboranyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a boron atom bonded to a diethyl group and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylboranyl)propan-1-amine typically involves the reaction of diethylborane with 3-aminopropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diethylborane+3-aminopropan-1-ol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylboranyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different boron-containing amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing amines.
Substitution: Various substituted amines and boron derivatives.
Scientific Research Applications
3-(Diethylboranyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the study of boron-based drugs and their interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Diethylboranyl)propan-1-amine involves its interaction with molecular targets through its boron and amine groups. The boron atom can form stable complexes with various biomolecules, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A primary amine with a hydroxy substituent, making it both a primary amine and a primary alcohol.
Diethylamine: A simple secondary amine with two ethyl groups attached to the nitrogen atom.
Propan-1-amine: A primary amine with a three-carbon chain.
Uniqueness
3-(Diethylboranyl)propan-1-amine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity compared to other amines. This makes it particularly valuable in applications requiring boron-containing compounds, such as in medicinal chemistry and materials science .
Properties
CAS No. |
801318-78-5 |
|---|---|
Molecular Formula |
C7H18BN |
Molecular Weight |
127.04 g/mol |
IUPAC Name |
3-diethylboranylpropan-1-amine |
InChI |
InChI=1S/C7H18BN/c1-3-8(4-2)6-5-7-9/h3-7,9H2,1-2H3 |
InChI Key |
TUQUBRWGFRUWFZ-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


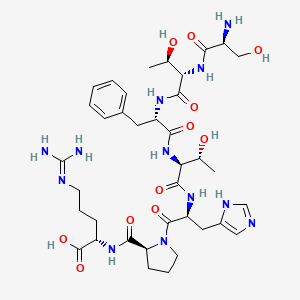
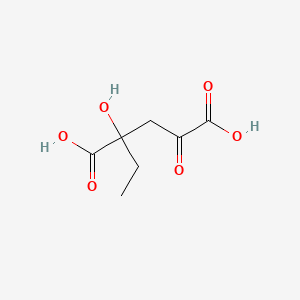
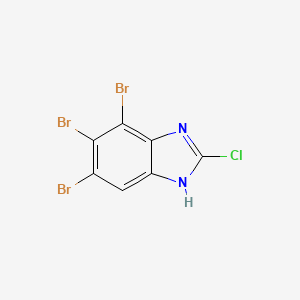

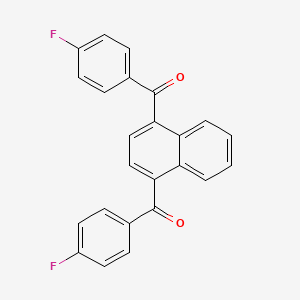
![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)

